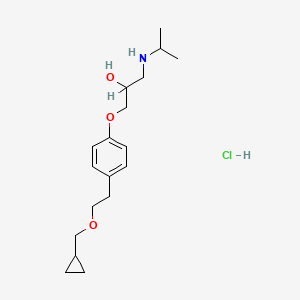
6-Methyl-2,2-dioxooxathiazin-4-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is known for its high sweetness intensity, approximately 200 times sweeter than sucrose, and its stability under heat and acidic conditions . This compound is commonly used in various food and beverage products as a sugar substitute.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-dioxooxathiazin-4-olate involves the reaction of acetoacetic acid with amidosulfonic acid, followed by cyclization and neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and dried to obtain the desired form of the compound .
化学反应分析
Types of Reactions
6-Methyl-2,2-dioxooxathiazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its sweetness and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different sulfonic acid derivatives, while reduction can lead to the formation of various reduced forms of the compound .
科学研究应用
6-Methyl-2,2-dioxooxathiazin-4-olate has numerous applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sweetener chemistry and stability.
Biology: Research on its effects on metabolic pathways and its interaction with biological molecules.
Medicine: Investigations into its potential health effects and safety as a food additive.
Industry: Its use in the development of new sweeteners and food products.
作用机制
The mechanism of action of 6-Methyl-2,2-dioxooxathiazin-4-olate involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors involved in taste perception .
相似化合物的比较
Similar Compounds
Aspartame: Another artificial sweetener, known for its high sweetness and use in various food products.
Saccharin: An older artificial sweetener with a distinct aftertaste.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
Uniqueness
6-Methyl-2,2-dioxooxathiazin-4-olate is unique due to its high stability under heat and acidic conditions, making it suitable for a wide range of applications. Unlike some other sweeteners, it does not break down during cooking or storage, maintaining its sweetness and effectiveness .
属性
分子式 |
C4H4NO4S- |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
6-methyl-2,2-dioxooxathiazin-4-olate |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1 |
InChI 键 |
YGCFIWIQZPHFLU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NS(=O)(=O)O1)[O-] |
物理描述 |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
溶解度 |
Very soluble in water, very slightly soluble in ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



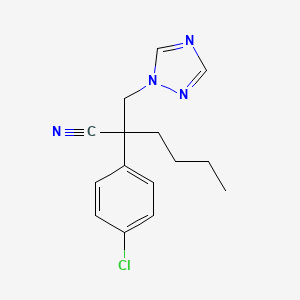
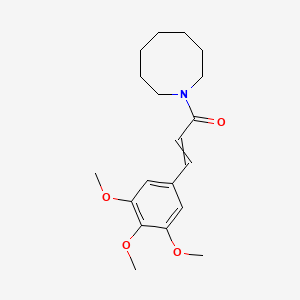
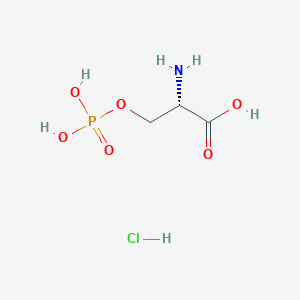
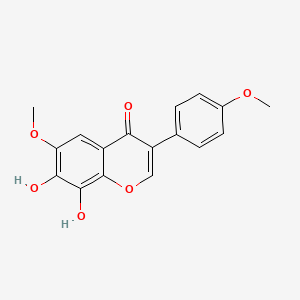




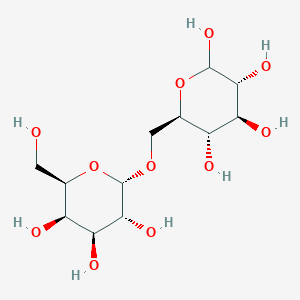


![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
